2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol
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Overview
Description
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol is a complex organic compound that features a piperidine ring, a bromophenol group, and a benzyl-substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Phenylethyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Bromination: The bromophenol group is typically introduced through electrophilic aromatic substitution using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogen-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-chlorophenol
- 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-fluorophenol
- 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-iodophenol
Uniqueness
The uniqueness of 2-({4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}methyl)-4-bromophenol lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study.
Properties
Molecular Formula |
C27H31BrN2O |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]methyl]-4-bromophenol |
InChI |
InChI=1S/C27H31BrN2O/c28-25-11-12-27(31)24(19-25)21-29-16-14-26(15-17-29)30(20-23-9-5-2-6-10-23)18-13-22-7-3-1-4-8-22/h1-12,19,26,31H,13-18,20-21H2 |
InChI Key |
ADGRPEVZUMBXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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